2-tert-Butyl-3-methylpyrazine
Description
Structure
3D Structure
Properties
CAS No. |
40790-15-6 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-tert-butyl-3-methylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-7-8(9(2,3)4)11-6-5-10-7/h5-6H,1-4H3 |
InChI Key |
LRIWCZYPXLIJJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C(C)(C)C |
Origin of Product |
United States |
Formation Mechanisms of 2 Tert Butyl 3 Methylpyrazine
Maillard Reaction Pathways
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for the formation of a wide array of flavor compounds, including alkylpyrazines. The generation of 2-tert-butyl-3-methylpyrazine through this pathway involves a series of complex, sequential, and parallel reactions.
The foundational step for pyrazine (B50134) synthesis in the Maillard reaction is the interaction between α-dicarbonyl compounds and amino compounds, such as amino acids or amino sugars. acs.org The reaction typically begins with the condensation of a reducing sugar and an amino acid to form an Amadori or Heyns compound. acs.org Subsequent degradation and rearrangement of these compounds, particularly through sugar dehydration and fragmentation, lead to the formation of highly reactive α-dicarbonyls like glyoxal, methylglyoxal, and diacetyl. acs.orgacs.org
These α-dicarbonyls are crucial intermediates that serve as the carbon backbone for the pyrazine ring. mdpi.com They react with the amino group of amino acids, initiating a cascade of reactions that ultimately yield the pyrazine heterocycle. The specific structure of the resulting pyrazine is determined by the nature of the reacting α-dicarbonyls and the amino acids involved.
Strecker degradation is a critical component of the Maillard reaction that directly produces the essential precursors for pyrazine formation. researchgate.net This process involves the reaction between an α-amino acid and an α-dicarbonyl compound. tandfonline.com The reaction leads to the oxidative deamination and decarboxylation of the amino acid, producing an aldehyde (known as a Strecker aldehyde) and an α-aminocarbonyl or α-aminoketone. acs.orgresearchgate.net
This α-aminoketone is the key building block for the pyrazine ring. mdpi.com For instance, the reaction of an α-dicarbonyl with an amino acid like valine or leucine can generate the specific aminoketone precursors necessary for the formation of the tert-butyl and methyl substituents found in this compound. The Strecker degradation is therefore a pivotal step, as it converts the initial reactants into the direct precursors required for cyclization. researchgate.net
The α-aminocarbonyl compounds generated via Strecker degradation are highly reactive and readily undergo condensation. Two molecules of an α-aminocarbonyl can condense to form a dihydropyrazine (B8608421) intermediate. mdpi.comresearchgate.net This cyclization is a key step in forming the heterocyclic core of the pyrazine molecule.
However, dihydropyrazines are not stable and must undergo a final aromatization step to form the stable pyrazine ring. researchgate.net This conversion to a stable aromatic system can occur through several mechanisms, including oxidation or the elimination of a side-chain group. researchgate.net The presence of oxidizing agents in the reaction environment can facilitate this dehydrogenation process, leading to the final, stable, and aromatic alkylpyrazine, such as this compound.
The yield and type of pyrazines formed during the Maillard reaction are heavily influenced by several environmental factors, including temperature, pH, and water activity (a_w). nih.govresearchgate.net
Temperature: Higher temperatures generally accelerate the rate of the Maillard reaction and, consequently, pyrazine formation. researchgate.net Thermal processing, such as roasting or baking, provides the necessary energy to overcome the activation barriers of the various reaction steps, from the initial sugar-amino acid condensation to the final aromatization. researchgate.net
pH: The pH of the system plays a crucial role. Alkaline or neutral conditions (pH 7-9) tend to favor pyrazine formation. nih.govacs.org Higher pH levels can increase the rate of enolization and sugar fragmentation, leading to a greater abundance of α-dicarbonyl precursors. nih.gov Conversely, acidic conditions often inhibit pyrazine formation. researchgate.net Studies have shown that both the rate of formation and the number of different types of alkylpyrazines increase with higher pH. acs.org
Microbial Metabolic Processes
Certain microorganisms, particularly bacteria, are capable of producing alkylpyrazines as part of their natural metabolic activities. This biological pathway offers an alternative to the high-temperature conditions required for the Maillard reaction.
The microbial synthesis of pyrazines is closely linked to amino acid metabolism. Bacteria such as Bacillus subtilis can produce precursors for pyrazine synthesis from the catabolism of amino acids and sugars. nih.gov The central metabolic pathways involving intermediates like pyruvate and acetolactate are key to this process.
For example, two molecules of pyruvate can be condensed to form α-acetolactate, which is then decarboxylated to yield acetoin (B143602). nih.gov This acetoin is a critical precursor for the biosynthesis of tetramethylpyrazine. mdpi.com It is proposed that acetoin can react with an ammonia (B1221849) source, derived from amino acid metabolism, to form an α-aminoketone (2-amino-3-butanone). mdpi.com The subsequent condensation of two of these aminoketone molecules leads to the formation of the pyrazine ring. While this pathway is well-documented for tetramethylpyrazine, similar mechanisms involving different amino acid-derived precursors are believed to be responsible for the formation of other alkylpyrazines, including this compound, in microbial systems.
Contribution of Fermentation to Pyrazine Profiles
Fermentation is a critical process that significantly influences the final profile of volatile compounds, including pyrazines, in many food products. researchgate.net The metabolic activity of microorganisms during fermentation generates a rich pool of precursor molecules necessary for pyrazine formation. nih.gov This can occur either through direct biosynthesis by the microbes or by producing intermediates that later react to form pyrazines, for example, during thermal processing via the Maillard reaction. mdpi.com
The specific strain of microorganism used in fermentation plays a crucial role in determining the types and concentrations of pyrazines produced. researchgate.net A study on various Bacillus subtilis strains isolated from natto demonstrated significant variation in their ability to produce different alkylpyrazines. One strain, designated BcP4, was found to primarily produce 2-methylpyrazine, 2,3-dimethylpyrazine (B1216465), and 2,6-dimethylpyrazine. nih.gov In contrast, another strain, BcP21, was a more effective producer of 2,5-dimethylpyrazine (B89654), 2,3,5-trimethylpyrazine (B81540), and 2,3,5,6-tetramethylpyrazine. nih.gov This highlights the strain-specific metabolic pathways that lead to distinct aroma profiles.
Furthermore, the conditions of the fermentation process, such as the composition of the substrate, temperature, and pH, are determining factors. The availability of specific amino acids and sugars in the fermentation medium directly impacts the structure of the resulting pyrazines. nih.gov For the formation of this compound, the fermentation process would need to generate sufficient quantities of the requisite precursors, likely derived from branched-chain amino acids like valine or leucine and a simple amino acid like alanine. The enzymatic activities of the fermenting microorganisms break down complex proteins and carbohydrates into these simpler building blocks, thereby setting the stage for the formation of a diverse range of flavor compounds. mdpi.com
**Table 2: Pyrazine Production by Two Different Strains of *Bacillus subtilis***
| Compound | Strain BcP4 (Concentration µg/L) | Strain BcP21 (Concentration mg/L) |
|---|---|---|
| 2-methylpyrazine | 690 | >0.1 |
| 2,3-dimethylpyrazine | 680 | Not specified |
| 2,6-dimethylpyrazine | 1891 | Not specified |
| 2,5-dimethylpyrazine | Not specified | 4.5 |
| 2,3,5-trimethylpyrazine | Not specified | 52.6 |
| 2,3,5,6-tetramethylpyrazine | Not specified | 501.1 |
Data sourced from a study on B. subtilis isolated from natto. nih.gov
Analytical Methodologies for Characterization and Detection
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for isolating 2-tert-Butyl-3-methylpyrazine from complex matrices and for its subsequent identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated as they travel through a capillary column coated with a stationary phase. Factors such as column polarity, temperature programming, and carrier gas flow rate are optimized to achieve the best separation.
Once the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragment ions are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint. The fragmentation of alkylpyrazines is influenced by the nature and position of the alkyl substituents. For this compound, a prominent fragmentation pathway is the loss of a methyl group (CH₃•) from the tert-butyl substituent, leading to a stable tertiary carbocation. This would result in a significant peak at m/z [M-15]+. Further fragmentation of the pyrazine (B50134) ring and the butyl chain would yield additional characteristic ions.
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | DB-5 (5% Phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Injection Mode | Splitless or Split |
| Temperature Program | Initial temp. 40-60°C, ramp to 250-300°C |
| Ionization Mode | Electron Impact (EI, 70 eV) |
| Expected Key Fragment Ion | [M-15]+ (loss of CH₃ from tert-butyl group) |
Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) for Rapid Profiling
Headspace-gas chromatography-ion mobility spectrometry (HS-GC-IMS) is an increasingly popular technique for the rapid and sensitive analysis of volatile organic compounds (VOCs) in food and beverages. This method involves sampling the headspace above a sample, where volatile compounds like this compound accumulate. The collected headspace gas is then introduced into a GC for initial separation, followed by detection using an ion mobility spectrometer.
In the IMS dimension, ionized molecules are separated based on their mobility through a drift tube filled with a buffer gas under the influence of an electric field. The drift time is dependent on the ion's size, shape, and charge. This additional separation step, orthogonal to the GC retention time, enhances the resolution of complex mixtures and can help to differentiate isomeric compounds. While specific drift time data for this compound is not widely published, the technique has been successfully applied to the analysis of various alkylpyrazines in products like coffee. The combination of retention time from the GC and drift time from the IMS creates a unique two-dimensional fingerprint for each compound, facilitating its identification.
| Parameter | Typical Value/Condition |
|---|---|
| Sampling | Headspace (HS) |
| GC Column | Wax or 5% Phenyl-methylpolysiloxane |
| IMS Drift Gas | Nitrogen |
| Ionization | Tritium (³H) or Corona Discharge |
| Data Output | Retention Time (GC) vs. Drift Time (IMS) |
Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS)
For less volatile or thermally labile pyrazine derivatives, or when direct analysis of a liquid sample is preferred, ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is a powerful alternative to GC-MS. UHPLC utilizes columns with smaller particle sizes to achieve higher resolution and faster separation times compared to traditional HPLC.
In the context of this compound analysis, a reversed-phase column (e.g., C18) would likely be employed. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid to improve ionization.
The separated compounds are then introduced into a tandem mass spectrometer, which operates in multiple reaction monitoring (MRM) mode for targeted quantification. In MRM, the first quadrupole selects a specific precursor ion (in this case, the protonated molecule of this compound, [M+H]+). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion for detection. This process is highly selective and sensitive, allowing for the accurate quantification of the target compound even in complex matrices. While specific MRM transitions for this compound are not documented in readily available literature, they can be determined experimentally by infusing a standard of the compound into the mass spectrometer and identifying the most abundant and stable fragment ions. For the analogous 2-ethyl-3-methylpyrazine (B101031), MRM transitions have been established for its quantification in beverages.
| Parameter | Typical Value/Condition |
|---|---|
| Chromatography | UHPLC |
| Column | Reversed-phase (e.g., C18) |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ |
| Product Ion(s) | Determined by fragmentation of the precursor ion |
Spectroscopic Techniques for Structural Elucidation and Vibrational Analysis
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for understanding its molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR and ¹³C NMR are particularly informative.
In the ¹H NMR spectrum of this compound, the protons of the tert-butyl group would appear as a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.3-1.5 ppm). The methyl group attached to the pyrazine ring would also produce a singlet, integrating to three protons, at a slightly more downfield position (around 2.5 ppm). The two protons on the pyrazine ring would appear as distinct signals in the aromatic region (typically 8.0-8.5 ppm), likely as doublets or multiplets depending on their coupling with each other.
The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, one would expect to see distinct signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The carbon of the methyl group attached to the ring would also have a characteristic chemical shift. The four carbons of the pyrazine ring would appear in the downfield region, with the substituted carbons having different chemical shifts from the unsubstituted ones. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.4 | Singlet | -C(CH₃)₃ |
| ¹H | ~2.5 | Singlet | -CH₃ |
| ¹H | ~8.2-8.4 | Multiplets | Pyrazine ring protons |
| ¹³C | ~30 | -C(CH₃)₃ | |
| ¹³C | ~35 | -C(CH₃)₃ | |
| ¹³C | ~20 | -CH₃ | |
| ¹³C | ~140-160 | Pyrazine ring carbons |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra are unique for each compound and can be used for identification and structural analysis.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. C-H stretching vibrations of the alkyl groups would appear in the 2800-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazine ring would be observed in the 1400-1600 cm⁻¹ region. C-H bending vibrations of the alkyl groups and the aromatic ring would be found in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. Non-polar bonds, such as the C-C bonds of the tert-butyl group, often give rise to strong Raman signals. The symmetric stretching vibrations of the pyrazine ring are also typically Raman active. By comparing the experimental FT-IR and Raman spectra with those of known pyrazine derivatives and with theoretically calculated spectra, a detailed assignment of the vibrational modes can be achieved.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Activity |
|---|---|---|
| C-H Stretch (Alkyl) | 2800-3000 | FT-IR & Raman |
| C-H Stretch (Aromatic) | 3000-3100 | FT-IR & Raman |
| C=N/C=C Stretch (Ring) | 1400-1600 | FT-IR & Raman |
| C-H Bend (Alkyl) | 1350-1470 | FT-IR |
| Ring Breathing | ~1000 | Raman |
Advanced Sample Preparation and Pretreatment Methods for Pyrazine Extraction
The accurate detection and characterization of this compound, a member of the pyrazine family, are critically dependent on the efficacy of the sample preparation and pretreatment methods employed. Given that pyrazines often exist in complex matrices at low concentrations, extraction and concentration are essential steps prior to analysis. researchgate.net Modern analytical chemistry has moved towards solventless, miniaturized, and more efficient techniques to isolate these volatile and semi-volatile compounds. scispace.comnih.gov
Solid-Phase Microextraction (SPME)
SPME is a widely adopted, solvent-free extraction method that utilizes a fused-silica fiber coated with a stationary phase to adsorb analytes from a sample. scispace.com The fiber can be exposed to the headspace above the sample (Headspace SPME or HS-SPME) or directly immersed in a liquid sample. scispace.comnih.gov For pyrazine analysis, HS-SPME is common, as it effectively samples volatile compounds while avoiding interference from non-volatile matrix components. scispace.comnih.gov
The choice of fiber coating is crucial for efficient extraction. Bipolar fibers, such as those coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/Carboxen/PDMS), are often employed to capture a broad spectrum of pyrazines and other volatile compounds. scispace.com The extraction process is influenced by several factors, including temperature and time. For instance, in the analysis of pyrazines in oils, optimal HS-SPME conditions might involve pre-incubation and extraction at elevated temperatures (e.g., 50-80°C) for a specific duration (e.g., 30-50 minutes) to ensure equilibrium is reached between the sample, headspace, and fiber. scispace.commdpi.com The SPME-Arrow system, which has a larger sorbent phase volume than traditional fibers, has shown enhanced extraction capacity for pyrazines in complex matrices. mdpi.com
| Parameter | Condition/Fiber | Rationale/Effect | Reference |
|---|---|---|---|
| Fiber Coating | DVB/Carboxen/PDMS | Bipolar fiber provides a larger spectrum of adsorption for various volatile compounds, including pyrazines. | scispace.com |
| Extraction Mode | Headspace (HS-SPME) | Minimizes interference from non-volatile matrix components, suitable for volatile pyrazines. | scispace.comnih.gov |
| Extraction Temperature | 50-80°C | Increases the volatility of pyrazines, facilitating their transfer to the headspace for extraction. | scispace.commdpi.com |
| Extraction Time | 30-50 minutes | Allows for the establishment of equilibrium between the sample, headspace, and fiber, ensuring efficient extraction. | scispace.commdpi.com |
| Technology Variant | SPME-Arrow | Larger sorbent volume compared to traditional fibers, offering higher extraction capacity. | mdpi.com |
Stir Bar Sorptive Extraction (SBSE)
SBSE is another powerful, solventless enrichment technique that offers extremely high sensitivity. nih.gov It utilizes a magnetic stir bar coated with a significant amount of a sorbent phase, typically polydimethylsiloxane (PDMS). nih.govnih.gov Compared to SPME, an SBSE stir bar has a much larger volume of the extraction phase (50-250 times greater), allowing for a higher concentration of analytes. nih.govnih.gov
The extraction is based on the partitioning of solutes between the sample matrix and the PDMS coating, which is governed by the octanol-water partitioning coefficient (K o/w). nih.gov For pyrazines in aqueous samples, direct immersion SBSE (DI-SBSE) has been shown to be more efficient than headspace sorptive extraction (HSSE). researchgate.net After extraction, the analytes are typically desorbed from the stir bar thermally and transferred to a gas chromatograph for analysis. rsc.org While standard PDMS coatings are effective for nonpolar compounds, modifications such as solvent-assisted SBSE (SA-SBSE) can enhance the recovery of more polar solutes. rsc.orgacs.org
Other techniques like liquid-liquid extraction (LLE) using solvents such as hexane (B92381) or methyl-t-butyl ether, and distillation can also be employed to isolate pyrazines, though they may require multiple extraction steps and further cleanup to remove co-extracted impurities. oup.comnih.gov
Application of Reference Materials and Standards in Quantitative Analysis
Quantitative analysis of this compound relies heavily on the use of reference materials and standards to ensure the accuracy, precision, and reliability of the results. These materials are essential for calibrating instruments, validating analytical methods, and correcting for variations during sample preparation and analysis. researchgate.netmdpi.com
Internal and External Standards
The internal standard method is frequently employed in the quantitative analysis of pyrazines to correct for errors and variations that can occur between sample injections in chromatographic systems. researchgate.net An internal standard is a compound with similar chemical properties to the analyte but is not naturally present in the sample. It is added in a known concentration to both the sample and the calibration standards before analysis. Any loss of analyte during sample processing or inconsistency in injection volume will affect the internal standard to a similar degree, allowing for accurate quantification based on the ratio of the analyte's response to the internal standard's response. researchgate.net For pyrazine analysis, compounds like pyrimidine (B1678525) or isotopically labeled analogues (e.g., [2H6]-2-methyl-pyrazine) have been used effectively as internal standards. mdpi.comresearchgate.net
External calibration involves creating a calibration curve by analyzing a series of standards containing the analyte at known concentrations. researchgate.net The response of the analytical instrument is plotted against the concentration of the standards. The concentration of the analyte in the unknown sample is then determined by comparing its response to the calibration curve. While simpler, this method does not account for matrix effects or variations in sample preparation and injection as effectively as the internal standard method. nih.gov
Method Validation and Quality Control
The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose. This involves assessing several key parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves for pyrazines typically show good linearity (R² ≥ 0.99). researchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govmdpi.comnih.gov For pyrazines, these values can be in the nanogram per gram (ng/g) range, depending on the method. nih.govmdpi.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govnih.gov
Accuracy (Recovery): The closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage recovered is calculated. Mean recoveries for pyrazines are typically in the range of 90-110%. nih.govmdpi.comnih.gov
Certified Reference Materials (CRMs), where available, play a vital role in method validation and quality control. These are highly characterized materials with certified property values, which can be used to assess the accuracy and traceability of analytical results.
| Validation Parameter | Description | Typical Value for Pyrazine Analysis | Reference |
|---|---|---|---|
| Linearity (R²) | Measures how well the calibration curve fits the data points. | ≥ 0.99 | nih.gov |
| LOD | Lowest concentration that can be detected. | 0.07 - 60 ng/g | nih.govmdpi.com |
| LOQ | Lowest concentration that can be quantified accurately. | 6 - 180 ng/g | mdpi.comnih.gov |
| Precision (RSD) | Measures the repeatability of the analysis. | < 10% | nih.gov |
| Accuracy (Recovery) | Measures how close the result is to the true value. | 91.6% - 109.2% | mdpi.com |
Occurrence and Distribution in Complex Natural and Processed Systems
Detection in Thermally Processed Food Products
Pyrazines are a well-documented class of compounds formed during the Maillard reaction, contributing significantly to the aroma and flavor of cooked foods. However, specific investigation into the presence of 2-tert-Butyl-3-methylpyrazine across a range of thermally processed items such as coffee, roasted meat, bread, popcorn, or maple syrup did not yield definitive identification in the reviewed literature. While numerous other alkylpyrazines like 2-methylpyrazine, 2,5-dimethylpyrazine (B89654), and 2-ethyl-3-methylpyrazine (B101031) are commonly quantified in these products, this compound is not prominently cited as a key volatile compound.
Identification in Fermented Food and Beverage Systems
The role of microbial activity in the formation of pyrazines during fermentation is an area of active research. These processes can lead to unique flavor profiles in products like Maotai liquor, fermented fish, and various dairy items. A review of available studies on the volatile components of these and similar fermented systems did not provide specific evidence for the presence of this compound. The pyrazine (B50134) profiles of these products, where documented, typically highlight other structural isomers and derivatives.
Presence in Natural Plant and Microbial Sources
While some pyrazines are known to be produced by plants and microorganisms as signaling molecules or metabolic byproducts, there is no significant scientific literature that identifies this compound as a naturally occurring compound in plant or microbial sources. Searches for this specific compound in databases of natural volatiles did not yield confirmed findings.
Relationship between Processing Conditions and Pyrazine Distribution Patterns
The formation and distribution of pyrazines in food are heavily influenced by processing parameters such as temperature, time, pH, and the availability of precursors like amino acids and reducing sugars. Higher temperatures and longer processing times generally favor the formation of more complex, higher molecular weight pyrazines. However, due to the lack of confirmed identification of this compound in the food systems outlined, no specific data exists detailing how processing conditions affect its particular formation or concentration. General principles of the Maillard reaction suggest that its formation would be dependent on the presence of specific precursors, but targeted studies are not available.
Metabolism and Biodegradation Studies
Microbial Degradation Pathways of Pyrazines
The biodegradation of pyrazines, a class of nitrogen-containing heterocyclic compounds, has been a subject of scientific interest due to their widespread presence in food and the environment. nih.gov Microorganisms such as bacteria and fungi are capable of synthesizing and degrading these compounds. researchgate.net Bacteria, in particular, have been isolated that can utilize various substituted pyrazines as their sole source of carbon and energy. nih.gov
Several bacterial strains capable of degrading pyrazine (B50134) derivatives have been isolated and identified, primarily from environments contaminated with herbicides like atrazine (B1667683) (a triazine) or from industrial waste. nih.govresearchgate.net These microorganisms are crucial for the bioremediation of pyrazine-polluted sites. ust.edu The isolation process often involves enrichment culture techniques using a mineral salt medium where the target pyrazine is the only source of carbon or nitrogen. ust.edumdpi.com Identification of these isolates is typically performed through morphological and biochemical tests, as well as 16S rDNA sequence analysis. nih.govmdpi.com
For example, a bacterium designated strain DM-11 was isolated from a fishmeal processing plant's waste gas treatment facility due to its ability to use 2,3-diethyl-5-methylpyrazine (B150936) as its sole carbon and energy source. researchgate.net This strain was identified as a novel species within the Mycobacterium genus. researchgate.netnih.gov Similarly, various Arthrobacter species have been isolated from industrial wastewater and agricultural soils, demonstrating the ability to degrade atrazine. nih.govresearchgate.net
Table 1: Examples of Isolated Pyrazine-Degrading Microorganisms
| Microorganism | Degraded Compound | Source of Isolation | References |
|---|---|---|---|
| Mycobacterium sp. strain DM-11 | 2,3-diethyl-5-methylpyrazine | Waste gas treatment plant | researchgate.netnih.gov |
| Arthrobacter sp. strain AD1 | Atrazine | Industrial wastewater | nih.gov |
| Pseudomonas sp. ADP | Atrazine | Agricultural soil | nih.gov |
| Bacillus licheniformis ATLJ-5 | Atrazine | Agricultural soil | mdpi.com |
| Bacillus megaterium ATLJ-11 | Atrazine | Agricultural soil | mdpi.com |
The microbial breakdown of pyrazines is an enzymatic process. The degradation of 2,3-diethyl-5-methylpyrazine by Mycobacterium sp. strain DM-11, for instance, requires molecular oxygen and proceeds through an initial hydroxylation step. nih.gov The first identified intermediate in this pathway is 5,6-diethyl-2-hydroxy-3-methylpyrazine. nih.gov It is proposed that the pyrazine ring is cleaved directly after the formation of this hydroxylated intermediate, which is then followed by the release of ammonium. nih.gov
In the case of atrazine degradation by Pseudomonas sp. ADP, the pathway involves a series of hydrolytic enzymes. The process is initiated by an atrazine chlorohydrolase, encoded by the atzA gene, which replaces the chlorine atom with a hydroxyl group. nih.govnih.gov Subsequent enzymes, AtzB and AtzC, catalyze the removal of the N-alkyl side chains, ultimately leading to the formation of cyanuric acid, which can then be further mineralized. nih.gov Studies on the degradation of methyl tert-butyl ether (MTBE), which involves the intermediate tert-butyl alcohol (TBA), suggest the involvement of monooxygenase enzymes, specifically cytochrome P-450, in the initial breakdown steps. core.ac.uk
Metabolic Transformations of Pyrazines in Biological Systems (General)
In biological systems such as humans and animals, pyrazines undergo metabolic transformations to facilitate their excretion. nih.govnih.gov The metabolism of foreign compounds (xenobiotics) like pyrazines generally occurs in two phases. longdom.orgresearchgate.net
Phase I Metabolism: The primary goal of Phase I reactions is to introduce or expose functional groups (like hydroxyl groups) on the parent compound, making it more water-soluble. longdom.orgijpcbs.com These reactions are mainly oxidative and are catalyzed by the cytochrome P450 (CYP) family of enzymes located primarily in the liver. longdom.orgslideshare.net For alkylpyrazines, a proposed Phase I reaction is the oxidation of a methyl group to a hydroxymethyl group, which can then be further oxidized to a carboxylic acid. nih.gov This is consistent with the metabolism of 2,3,5-trimethylpyrazine (B81540), where the formation of carboxylated metabolites was found to be the preferred metabolic route. nih.gov
Phase II Metabolism: Following Phase I, the modified compound undergoes Phase II metabolism, which involves conjugation reactions. researchgate.netijpcbs.com In this phase, an endogenous polar molecule, such as glucuronic acid, sulfate, or an amino acid, is attached to the functional group introduced during Phase I. longdom.orgijpcbs.com This process, catalyzed by enzymes like Uridine 5'-diphospho-glucuronosyltransferases (UGTs), significantly increases the water solubility of the metabolite, preparing it for elimination from the body via urine or bile. nih.govijpcbs.com For pyrazines, excretion as glucuronates after hydroxylation is a known pathway in humans and animals, though the pyrazine ring itself is not typically cleaved in this process. nih.gov
Identifying the metabolites of pyrazines is essential for understanding their metabolic fate. A variety of advanced analytical techniques are employed for the isolation, detection, and structural elucidation of these compounds from biological matrices like urine. nih.govnih.gov
The most common methods involve chromatographic separation coupled with mass spectrometry. nih.gov Gas chromatography-mass spectrometry (GC-MS) is frequently used for the identification of volatile pyrazine compounds and their metabolites. oup.comacs.org For less volatile or thermally unstable metabolites, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for quantitative analysis. nih.govnih.gov This technique offers high sensitivity and specificity, allowing for the detection of metabolites at very low concentrations. nih.gov
For the definitive structural confirmation of novel metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H- and ¹³C-NMR) is indispensable. nih.govoup.com High-resolution mass spectrometry (HRMS) is also used to determine the exact molecular formula of the metabolites. oup.com
Table 2: Analytical Techniques for Characterization of Pyrazine Metabolites
| Analytical Technique | Abbreviation | Purpose | References |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification of volatile metabolites | oup.comacs.org |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Quantification and identification of a wide range of metabolites | nih.govnih.gov |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural elucidation of metabolites | nih.govoup.com |
| High-Resolution Mass Spectrometry | HRMS | Determination of elemental composition and molecular formula | oup.com |
Theoretical and Computational Investigations
Quantum Chemical Methods for Thermochemical Data and Reaction Energetics (e.g., G4, G3MP2 methods)
The G4 and G3MP2 methods are multi-step computational protocols that aim to approximate the results of high-level, computationally expensive calculations with a more manageable computational cost. These methods typically involve a series of calculations, including geometry optimization, vibrational frequency analysis, and single-point energy calculations at different levels of theory and with various basis sets. The final energy is an extrapolated value that corrects for basis set deficiencies and higher-order electron correlation effects.
For instance, a re-evaluation of the thermochemical properties of the parent diazines (pyrazine, pyrimidine (B1678525), and pyridazine) has been performed using G3, G4, and other high-accuracy methods, providing benchmark-quality results for these fundamental aromatic heterocycles. umsl.edu These studies demonstrate the capability of Gn theories to yield gas-phase enthalpies of formation with "chemical accuracy," which is generally considered to be within ±1 kcal/mol of experimental values. It is anticipated that the application of G4 or G3MP2 theory to 2-tert-Butyl-3-methylpyrazine would similarly yield highly accurate thermochemical data. Such calculations would be crucial for understanding its stability, reactivity, and potential reaction pathways.
The general trend for alkyl-substituted aromatic compounds is an increase in the heat of formation with increasing size of the alkyl group. Therefore, it is expected that the enthalpy of formation for this compound would be more negative (indicating greater stability) than that of pyrazine (B50134) itself, but less negative than smaller alkylpyrazines on a per-carbon basis due to steric strain introduced by the bulky tert-butyl group.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Electronic Structure
Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating the electronic structure and reaction mechanisms of organic molecules due to its favorable balance between accuracy and computational cost. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, research on related pyrazine derivatives provides significant insights into its expected electronic properties and reactivity.
DFT calculations, often employing hybrid functionals like B3LYP, are well-suited to explore the electronic properties of substituted pyrazines. core.ac.ukmostwiedzy.pl For this compound, DFT could be used to calculate key electronic descriptors such as:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability. For alkyl-substituted pyrazines, the electron-donating nature of the alkyl groups is expected to raise the HOMO energy level compared to unsubstituted pyrazine, making it more susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms are expected to be the most electron-rich sites, making them susceptible to protonation and coordination with metal ions.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.
Regarding reaction mechanisms, DFT is a powerful tool for locating transition states and calculating activation barriers, thereby elucidating reaction pathways. For pyrazine derivatives, potential reactions of interest include electrophilic aromatic substitution, nucleophilic substitution, and reactions involving the nitrogen lone pairs. The steric hindrance imposed by the bulky tert-butyl group in this compound is expected to play a significant role in directing the regioselectivity of its reactions. stackexchange.com
Molecular Modeling and Simulation for Conformational Analysis
The conformational flexibility of this compound is primarily associated with the rotation of the tert-butyl and methyl groups. Molecular modeling techniques, ranging from semi-empirical methods to more rigorous ab initio and DFT calculations, can be employed to investigate the conformational preferences of this molecule.
The tert-butyl group, due to its large size, exerts a significant steric influence on the molecule's conformation. fiveable.me It is well-established that the tert-butyl group has a strong preference for conformations that minimize steric strain. In the case of this compound, the rotation of the C-C bond connecting the tert-butyl group to the pyrazine ring will be a key conformational feature. The lowest energy conformation is likely to be one where the methyl groups of the tert-butyl substituent are staggered with respect to the plane of the pyrazine ring to minimize steric clashes with the adjacent methyl group and the pyrazine ring itself.
Computational studies on the conformational preferences of alkyl-substituted heterocycles have shown that even for relatively small alkyl groups, specific orientations are favored. rsc.org For this compound, a detailed conformational analysis would involve scanning the potential energy surface as a function of the dihedral angles associated with the rotation of the tert-butyl and methyl groups. This would allow for the identification of all stable conformers and the determination of the energy barriers for interconversion between them. Molecular dynamics simulations could also provide insights into the dynamic behavior of the molecule and the accessibility of different conformational states at various temperatures. rsc.orgnih.gov
Structure-Property Relationships Derived from Computational Analysis
Computational analysis plays a crucial role in establishing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a molecule with its physical properties and biological activities, respectively. For this compound, a key property of interest is its odor, as many pyrazine derivatives are known for their distinct aromas.
Computational studies on pyrazine derivatives have aimed to develop QSPR models to predict their odor thresholds. ijournalse.orgresearchgate.net These models typically use a variety of molecular descriptors calculated from the optimized molecular structure, including:
Topological descriptors: These are based on the 2D representation of the molecule and describe its size, shape, and branching.
Geometrical descriptors: These are derived from the 3D structure and include parameters like molecular surface area and volume.
Electronic descriptors: These are calculated using quantum chemical methods and include dipole moment, polarizability, and frontier molecular orbital energies.
By establishing a statistically significant correlation between these descriptors and the experimentally determined odor thresholds of a series of pyrazine derivatives, it is possible to predict the odor properties of new or untested compounds like this compound. semanticscholar.orgmdpi.comnih.govarxiv.org The presence of the bulky tert-butyl group and the methyl group in this compound will significantly influence its molecular shape, size, and electronic properties, and therefore its interaction with olfactory receptors.
Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSPR study of pyrazine derivatives.
| Descriptor | 2-Methylpyrazine | 2,3-Dimethylpyrazine (B1216465) | This compound (Predicted) |
| Molecular Weight ( g/mol ) | 94.11 | 108.14 | 150.22 |
| LogP | 0.45 | 0.98 | 2.5 (Estimated) |
| Dipole Moment (Debye) | 1.8 | 1.5 | 1.6 (Estimated) |
| HOMO Energy (eV) | -9.2 | -9.0 | -8.8 (Estimated) |
| LUMO Energy (eV) | -0.5 | -0.6 | -0.4 (Estimated) |
| Odor Threshold (ng/L in air) | 30 | 70 | To be determined |
Molecular Docking and Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, a volatile organic compound, a primary area of interest for molecular docking studies would be its interaction with olfactory receptors (ORs), which are G-protein coupled receptors responsible for the sense of smell. nih.govwikipedia.org
Hydrogen bonding: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors.
π-π stacking: The aromatic pyrazine ring can engage in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the receptor binding pocket.
Hydrophobic interactions: The alkyl substituents (tert-butyl and methyl groups) will primarily engage in hydrophobic interactions with nonpolar residues in the binding site.
A molecular docking simulation of this compound with a homology model of a relevant olfactory receptor would involve placing the ligand into the binding pocket of the receptor and evaluating the binding affinity based on a scoring function. Such a study could identify the key amino acid residues involved in the binding and provide a molecular-level understanding of why this compound has a particular odor. The bulky tert-butyl group would likely play a significant role in the binding specificity, potentially acting as an anchor in a hydrophobic pocket of the receptor. nih.gov
The following table summarizes the potential interactions of this compound within a hypothetical olfactory receptor binding site.
Research Gaps and Future Directions in 2 Tert Butyl 3 Methylpyrazine Research
Development of More Efficient and Sustainable Synthetic Routes
Traditional chemical synthesis of alkylpyrazines often involves harsh reaction conditions, the use of hazardous reagents, and can result in low yields and the formation of undesirable byproducts. The growing demand for natural and green-label ingredients necessitates a shift towards more efficient and sustainable synthetic methodologies.
A significant research gap lies in the development of biocatalytic and chemoenzymatic routes specifically tailored for the synthesis of asymmetrically substituted pyrazines like 2-tert-Butyl-3-methylpyrazine. While microbial production of other pyrazines has been explored, the specific enzymes and pathways for this particular compound are not well-established. researchgate.net Future research should focus on:
Enzyme Discovery and Engineering: Identifying and characterizing novel enzymes, such as aminotransferases or dehydrogenases, from various microorganisms that can catalyze the key steps in this compound formation. d-nb.info Genetic and protein engineering techniques could then be employed to enhance their stability, activity, and substrate specificity.
Whole-Cell Biocatalysis: Developing robust microbial cell factories, using "generally regarded as safe" (GRAS) organisms like Bacillus subtilis, for the direct fermentation of this compound from simple and renewable feedstocks like amino acids and sugars. researchgate.net
Flow Chemistry and Process Optimization: Integrating biocatalytic steps with continuous flow chemistry to improve reaction efficiency, minimize waste, and facilitate easier product purification.
| Synthesis Approach | Advantages | Research Focus |
| Biocatalysis | Mild reaction conditions, high selectivity, renewable resources. | Discovery and engineering of specific enzymes. |
| Whole-Cell Fermentation | "Natural" product label, cost-effective substrates. | Strain development and optimization of fermentation parameters. |
| Chemoenzymatic Synthesis | Combines the efficiency of chemical steps with the selectivity of enzymes. | Integration of biocatalytic steps with green chemistry principles. |
Deeper Elucidation of Complex Biological Formation Pathways
The formation of this compound in food is primarily attributed to the Maillard reaction during thermal processing. However, microbial activity during fermentation can also contribute significantly to its production. researchgate.net A comprehensive understanding of these complex biological formation pathways is crucial for controlling and optimizing the flavor profile of fermented foods and beverages.
Current knowledge regarding the specific microbial pathways leading to this compound is limited. While the biosynthesis of other alkylpyrazines, such as 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540), has been linked to specific precursors like L-threonine and enzymes like L-threonine-3-dehydrogenase in organisms such as Bacillus subtilis, the precise enzymatic steps for the formation of the tert-butyl and methyl groups on the pyrazine (B50134) ring of this specific compound remain to be elucidated. nih.govasm.org Future research should aim to:
Isotopic Labeling Studies: Employ stable isotope tracing experiments to identify the specific amino acid and sugar precursors that contribute to the formation of the this compound backbone and its alkyl substituents in different microbial systems.
Metabolomics and Genomics: Utilize advanced analytical techniques like metabolomics to identify key intermediates in the biosynthetic pathway. nih.gov This can be coupled with genomic analysis of potent pyrazine-producing microorganisms to identify the genes and enzymes responsible for each step.
Enzyme-Substrate Specificity: Characterize the substrate specificity of key enzymes in the proposed pathways to understand how different precursors are utilized to form a variety of pyrazine derivatives.
Advancements in In Situ and Real-Time Analytical Methodologies
The volatile nature of this compound presents challenges for its accurate and timely quantification during food processing and fermentation. Current analytical methods, while sensitive, often involve time-consuming sample preparation steps, which are not conducive to real-time process monitoring.
There is a pressing need for the development of in situ and real-time analytical methodologies to dynamically track the formation of this compound. This would enable better process control and optimization for desired flavor profiles. Future advancements could include:
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique allows for the direct and real-time monitoring of volatile organic compounds in the gas phase without the need for sample preparation. Its application in monitoring the headspace of fermenting cultures or food products during thermal processing could provide valuable kinetic data on pyrazine formation.
Electronic Noses and Tongues: The development of sensor arrays (e-noses and e-tongues) with high selectivity and sensitivity for key pyrazines could offer a rapid and non-invasive tool for quality control in the food industry.
Biosensors: Designing enzyme-based biosensors that can specifically detect this compound or its precursors could provide a highly specific and sensitive analytical tool for in-process monitoring.
| Analytical Technique | Potential Application | Advantages |
| PTR-MS | Real-time monitoring of fermentation and roasting processes. | High sensitivity, no sample preparation. |
| Electronic Nose | Rapid quality control of food products. | Non-invasive, rapid analysis. |
| Biosensors | In-process monitoring of specific pyrazine concentrations. | High specificity and sensitivity. |
Comprehensive Understanding of Environmental Fate and Degradation Mechanisms
Despite their widespread presence in food and their use as flavor additives, there is a significant knowledge gap regarding the environmental fate and degradation of alkylpyrazines, including this compound. nih.gov Understanding how these compounds behave in the environment is crucial for assessing their potential ecological impact.
Limited research suggests that some pyrazine compounds are biodegradable by certain microorganisms. researchgate.netnih.gov However, the specific pathways and the factors influencing their degradation are not well understood. Key areas for future research include:
Biodegradation Studies: Isolating and characterizing microorganisms from soil and water environments that are capable of degrading this compound. researchgate.net Identifying the enzymatic pathways involved in the cleavage of the pyrazine ring is a critical and as-yet-unexplored area. nih.gov
Photodegradation Analysis: Investigating the susceptibility of this compound to photodegradation in the atmosphere and aquatic environments, as this can be a major transformation process for organic compounds. tandfonline.com
Persistence and Bioaccumulation Potential: Assessing the persistence of this compound in different environmental compartments and evaluating its potential for bioaccumulation in the food chain.
Predictive Modeling for Rational Design of Novel Pyrazine Derivatives
The sensory properties of pyrazines are highly dependent on the nature and position of their alkyl substituents. ijournalse.org The ability to predict the aroma characteristics of novel pyrazine derivatives would be a powerful tool for the rational design of new flavor compounds.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling have shown promise in predicting the odor thresholds and aroma qualities of pyrazine derivatives. ijournalse.orgacs.org Future research in this area should focus on:
Expanding Descriptor Sets: Developing more sophisticated molecular descriptors that can accurately capture the subtle structural features that influence the interaction of pyrazines with olfactory receptors.
Advanced Machine Learning Algorithms: Employing artificial intelligence and machine learning algorithms, such as artificial neural networks, to build more accurate and predictive models of pyrazine aroma. acs.orgresearchgate.net
In Silico Receptor Modeling: Combining QSAR models with in silico modeling of human olfactory receptors to gain a deeper understanding of the molecular basis of pyrazine perception and to guide the design of novel pyrazines with specific and desirable aroma profiles. researchgate.net
By addressing these research gaps, the scientific community can unlock the full potential of this compound and other pyrazine derivatives, leading to the development of novel and sustainable flavor solutions for the food industry and a more comprehensive understanding of their biological and environmental significance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-tert-Butyl-3-methylpyrazine in academic laboratories?
- Methodology : Pyrazine derivatives are commonly synthesized via condensation reactions or catalytic coupling. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce alkyl/aryl groups to pyrazine cores. Evidence from related compounds (e.g., tert-butyl piperazine derivatives) suggests tert-butyl groups may require steric-hindrance-tolerant catalysts .
- Experimental Design : Start with 3-methylpyrazine and employ tert-butylation via Friedel-Crafts alkylation or nucleophilic substitution, optimizing reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF). Monitor purity via GC-MS or HPLC .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Structural Confirmation :
- NMR : Look for distinct proton signals: tert-butyl (δ ~1.3 ppm, singlet) and methyl groups (δ ~2.5 ppm) on the pyrazine ring. Aromatic protons typically appear δ 8.0–9.0 ppm .
- HRMS : Calculate exact mass (C₉H₁₄N₂O: 166.1106 g/mol) and compare with observed [M+H]⁺ peaks .
Q. What safety protocols are critical for handling this compound?
- Hazard Mitigation :
- GHS Classification : Harmful if swallowed (H302). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage : Store in sealed containers at 2–8°C in dry, ventilated areas to prevent degradation .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in catalytic systems?
- Mechanistic Insight : The tert-butyl group creates steric hindrance, reducing accessibility to the pyrazine ring’s reactive sites. This can slow electrophilic substitution but stabilize intermediates in transition-metal-catalyzed reactions. Computational modeling (DFT) is recommended to assess steric parameters .
- Case Study : In Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) improve yields for tert-butyl-substituted aromatics .
Q. What is the compound’s stability under varying pH and thermal conditions?
- Experimental Design :
- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 25°C, 24h) and analyze via LC-MS. Pyrazines generally degrade under strong acidic/basic conditions via ring-opening .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>150°C expected for tert-butyl groups) .
Q. How does this compound interact in multicomponent reaction systems?
- Application Example : In flavor chemistry, pyrazines participate in Maillard reactions. Study its role as a precursor by reacting with reducing sugars (e.g., glucose) under controlled heating (100–120°C). Monitor intermediate formation via GC-MS .
- Advanced Analysis : Use isotopic labeling (¹³C-glucose) to trace carbon incorporation into reaction products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
